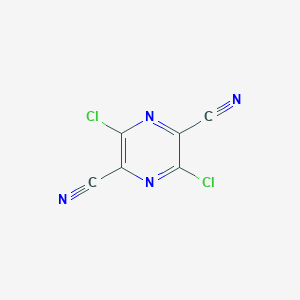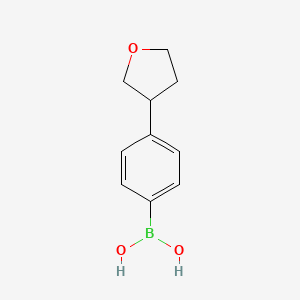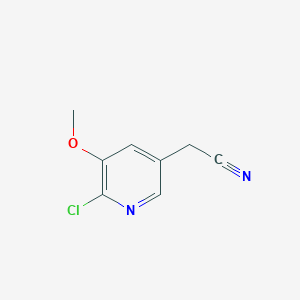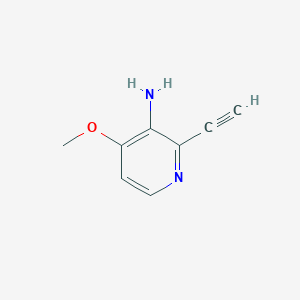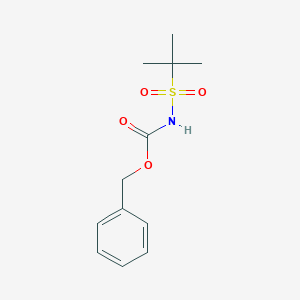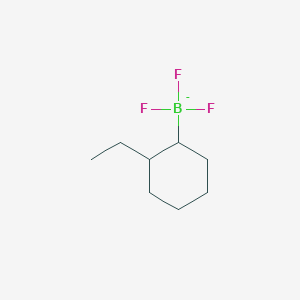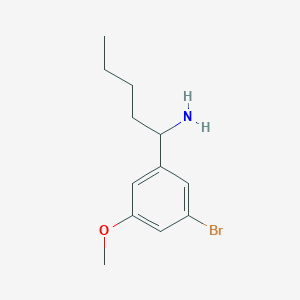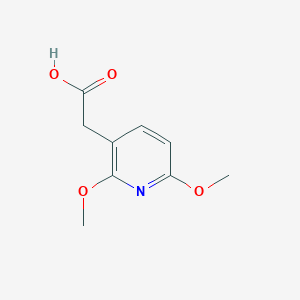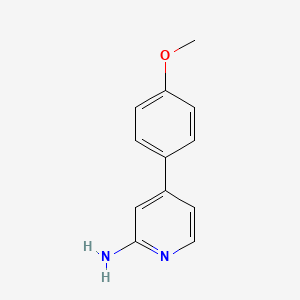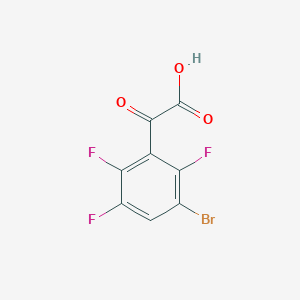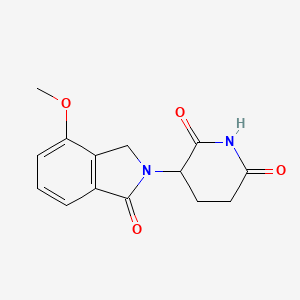
N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine hydrochloride is an organic compound with the molecular formula C16H20N2·HCl. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of 1,2-diphenylethane-1,2-diamine, where the nitrogen atoms are methylated.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine hydrochloride typically involves the methylation of 1,2-diphenylethane-1,2-diamine. One common method includes the reaction of 1,2-diphenylethane-1,2-diamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines .
Aplicaciones Científicas De Investigación
N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine hydrochloride has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mecanismo De Acción
The mechanism of action of N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a chelating agent, forming complexes with metal ions. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine: The parent compound without the hydrochloride group.
N1,N2-Dimesitylethane-1,2-diamine: A similar compound with mesityl groups instead of phenyl groups.
Uniqueness
N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine hydrochloride is unique due to its specific methylation pattern and the presence of the hydrochloride group. This modification can influence its solubility, reactivity, and biological activity, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C16H21ClN2 |
|---|---|
Peso molecular |
276.80 g/mol |
Nombre IUPAC |
N,N'-dimethyl-1,2-diphenylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C16H20N2.ClH/c1-17-15(13-9-5-3-6-10-13)16(18-2)14-11-7-4-8-12-14;/h3-12,15-18H,1-2H3;1H |
Clave InChI |
SMCHEJQOECOSSG-UHFFFAOYSA-N |
SMILES canónico |
CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Acetylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12969503.png)
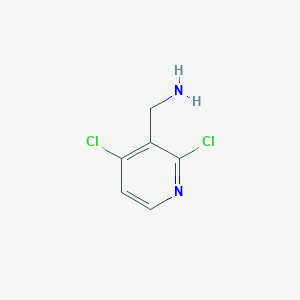
![2,5,6-trimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12969514.png)
